

comparative analysis of alkali metal formates as secondary fluids

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lithium formate monohydrate*

Cat. No.: *B1592690*

[Get Quote](#)

A Comparative Analysis of Alkali Metal Formates as Secondary Fluids

This guide provides a comprehensive comparison of alkali metal formates—lithium (Li), sodium (Na), potassium (K), and cesium (Cs) formates—for their application as secondary fluids in heat transfer and refrigeration systems. This analysis is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the performance of these fluids.

Introduction

Alkali metal formates are organic salts that, when dissolved in water, create brines with low freezing points, making them suitable for use as secondary refrigerants or heat transfer fluids. They are recognized for their favorable environmental profile, being readily biodegradable and non-toxic compared to some traditional brines like glycols. Key properties that determine their suitability as secondary fluids include density, viscosity, thermal conductivity, specific heat capacity, freezing point depression, and corrosion characteristics.

Data Presentation

The following tables summarize the key thermophysical properties of aqueous solutions of lithium, sodium, potassium, and cesium formate. Data is presented for various concentrations and temperatures to facilitate comparison.

Table 1: Density of Alkali Metal Formate Solutions (g/cm³)

Concentration (wt%)	Temperatur e (°C)	Lithium Formate	Sodium Formate	Potassium Formate	Cesium Formate
20	20	~1.12	1.14	1.15	1.18
40	20	~1.25	1.28	1.32	1.42
Saturation	20	-	1.33 (45 wt%)	1.58 (76 wt%)	2.32 (83 wt%)

Note: Data for Lithium Formate is estimated based on general trends as specific comparative experimental data is limited.

Table 2: Viscosity of Alkali Metal Formate Solutions (cP) at 25°C

Density (g/cm³)	Sodium Formate	Potassium Formate	Cesium Formate
1.10	~1.5	~1.6	~1.4
1.20	~2.5	~2.8	~2.2
1.30	~4.5	~5.5	~3.5
1.40	-	~9.0	~4.8
1.57	-	~10.9	-
2.20	-	-	5.4
Saturated	7.1	10.9	2.8

Note: Lithium formate solutions exhibit significantly higher viscosity compared to other alkali metal formates, which can limit their application at low temperatures.

Table 3: Thermal Properties of Saturated Alkali Metal Formate Solutions

Property	Sodium Formate	Potassium Formate	Cesium Formate
Thermal Conductivity (W/m·K)	Data not available	~0.5 (at 20°C, 50 wt%)	0.338 (at 10°C, 80 wt%)
Specific Heat Capacity (J/g·K)	Data not available	~2.5 (at 20°C, 50 wt%)	1.38 (at 10-70°C, 80 wt%)

Table 4: Freezing Point of Alkali Metal Formate Solutions

Formate	Concentration (wt%)	Freezing Point (°C)
Sodium Formate	30	Recrystallizes below 0°C
Potassium Formate	52	-60
Cesium Formate	-	Low crystallization temperatures
Lithium Formate	36	Recrystallizes below 0°C

Table 5: Corrosion Characteristics

Formate	Corrosivity	Notes
All Alkali Formates	Less corrosive than chloride brines.	Formate brines have a naturally alkaline pH which helps in protecting against corrosion. They are also compatible with carbonate/bicarbonate buffers to maintain a favorable pH.

Experimental Protocols

The following section outlines the general methodologies used to determine the key thermophysical properties and corrosion characteristics of the alkali metal formate solutions.

Density Measurement

The density of the formate solutions is typically measured using a digital oscillating U-tube densitometer. This method is based on measuring the change in the oscillation frequency of a U-shaped tube when it is filled with the sample fluid. The instrument is calibrated using fluids of known density, such as dry air and deionized water. Measurements are performed at controlled temperatures.

Viscosity Measurement

The dynamic viscosity of the formate brines can be determined using a rheometer, such as a HAAKE MARS III Rheometer with a double-gap cylinder sensor system. The fluid is subjected to a controlled shear rate, and the resulting shear stress is measured. The viscosity is then calculated from these parameters. Measurements are conducted across a range of temperatures to understand the fluid's behavior under different operating conditions.

Thermal Conductivity Measurement

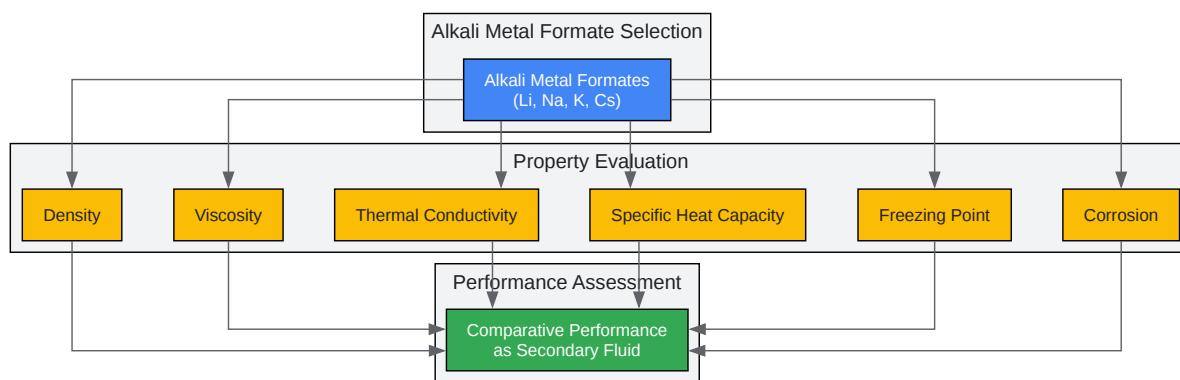
The transient hot-wire method is a common technique for measuring the thermal conductivity of liquids. A thin platinum wire immersed in the fluid is heated by a constant electric current. The rate at which the wire's temperature increases is related to the thermal conductivity of the surrounding fluid. The temperature change is measured by monitoring the change in the wire's electrical resistance.

Specific Heat Capacity Measurement

Differential Scanning Calorimetry (DSC) is a widely used method to determine the specific heat capacity of liquids. A small, sealed sample of the formate solution and a reference sample are subjected to a controlled temperature program. The difference in heat flow required to raise the temperature of the sample and the reference by the same amount is measured, from which the specific heat capacity of the sample is calculated.

Freezing Point Determination

The freezing point of the formate solutions is determined by controlled cooling of the sample while monitoring its temperature. The temperature at which the first ice crystals form, known as the initial crystallization temperature, is recorded. Due to the tendency of formate solutions to


supercool, a seeding method may be employed to induce crystallization at the true freezing point.

Corrosion Testing

Corrosion tests are performed in accordance with ASTM G31, "Standard Practice for Laboratory Immersion Corrosion Testing of Metals." Metal coupons (e.g., steel, aluminum) are cleaned, weighed, and then immersed in the formate solutions for a specified period at a controlled temperature. After the immersion period, the coupons are removed, cleaned to remove any corrosion products, and reweighed. The corrosion rate is then calculated from the mass loss.

Mandatory Visualization

The following diagram illustrates the logical workflow for evaluating alkali metal formates as secondary fluids.

[Click to download full resolution via product page](#)

Caption: Evaluation workflow for alkali metal formates as secondary fluids.

Conclusion

The selection of an appropriate alkali metal formate as a secondary fluid depends on the specific requirements of the application, particularly the operating temperature range.

- Cesium and Potassium Formates emerge as strong candidates, offering a desirable balance of low viscosity at low temperatures, high density, and good thermal properties. Potassium formate, in particular, provides a very low freezing point at high concentrations.
- Sodium Formate is a viable option, although its saturated solutions have a higher viscosity compared to cesium formate.
- Lithium Formate is generally less suitable for low-temperature applications due to its significantly higher viscosity.

All alkali metal formates offer the advantage of being less corrosive than traditional chloride-based brines, which is a critical factor for the longevity and maintenance of heat transfer systems. Further research and direct comparative studies under identical experimental conditions would be beneficial to provide a more definitive ranking of these fluids for various applications.

- To cite this document: BenchChem. [comparative analysis of alkali metal formates as secondary fluids]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1592690#comparative-analysis-of-alkali-metal-formates-as-secondary-fluids\]](https://www.benchchem.com/product/b1592690#comparative-analysis-of-alkali-metal-formates-as-secondary-fluids)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com